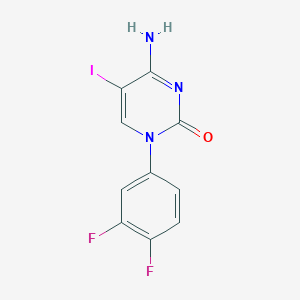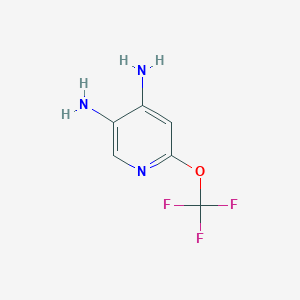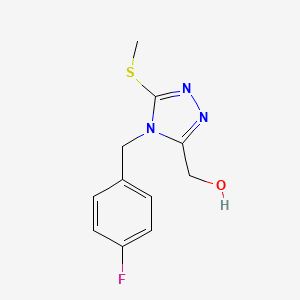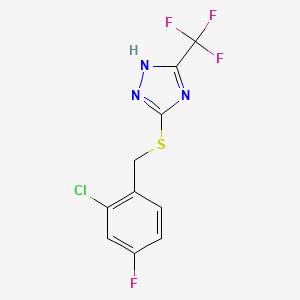
3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((2-Chlor-4-fluorbenzyl)thio)-5-(Trifluormethyl)-4H-1,2,4-triazol umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 2-Chlor-4-fluorbenzylakohol.
Bildung von Benzylchlorid: Der Alkohol wird dann unter Verwendung von Thionylchlorid oder einem anderen Chlorierungsmittel zu 2-Chlor-4-fluorbenzylchlorid umgewandelt.
Nucleophile Substitution: Das Benzylchlorid unterliegt einer nucleophilen Substitution mit Natriumazid, um das entsprechende Azid zu bilden.
Cyclisierung: Das Azid wird dann einer Cyclisierung mit Trifluormethylthiol unterworfen, um den Triazolring zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierter Synthese und strengen Qualitätskontrollen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-((2-Chlor-4-fluorbenzyl)thio)-5-(Trifluormethyl)-4H-1,2,4-triazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Benzylchlorid-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid.
Substitution: Natriumazid, Thionylchlorid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu entsprechenden Sulfoxiden oder Sulfonen führen, während die Reduktion zu den entsprechenden Alkoholen oder Aminen führen kann .
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium azide, thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-((2-Chlor-4-fluorbenzyl)thio)-5-(Trifluormethyl)-4H-1,2,4-triazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 3-((2-Chlor-4-fluorbenzyl)thio)-5-(Trifluormethyl)-4H-1,2,4-triazol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann die Aktivität bestimmter Enzyme oder Proteine hemmen, was zu ihren biologischen Wirkungen führt. Zum Beispiel kann sie die Synthese von Ergosterol in Pilzen hemmen, das für die Integrität der Pilzzellmembran unerlässlich ist .
Wirkmechanismus
The mechanism of action of 3-((2-Chloro-4-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
3-((2-Chlor-4-fluorbenzyl)thio)-5-(Trifluormethyl)-4H-1,2,4-triazol ist aufgrund seiner Kombination aus einer Trifluormethylgruppe, einer Chlorfluorbenzylgruppe und einem Triazolring einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht zu finden sind .
Eigenschaften
Molekularformel |
C10H6ClF4N3S |
|---|---|
Molekulargewicht |
311.69 g/mol |
IUPAC-Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H6ClF4N3S/c11-7-3-6(12)2-1-5(7)4-19-9-16-8(17-18-9)10(13,14)15/h1-3H,4H2,(H,16,17,18) |
InChI-Schlüssel |
UCWFLEQDKDRCRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)CSC2=NNC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)

![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)

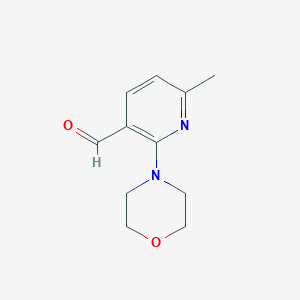


![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
